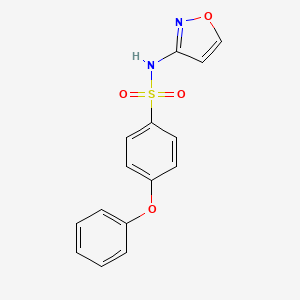![molecular formula C16H21ClN2O4 B5436537 4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5436537.png)
4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane, commonly referred to as CDAA, is a synthetic compound that has been the subject of much scientific research. CDAA belongs to the class of spirocyclic compounds and has shown potential in various fields of research.
作用机制
The mechanism of action of CDAA is not fully understood, but it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). CDAA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
CDAA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CDAA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, CDAA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
CDAA has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. CDAA is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, CDAA also has some limitations. It is not very water-soluble, which makes it difficult to use in certain experiments. CDAA also has a relatively high molecular weight, which can limit its ability to penetrate cell membranes.
未来方向
There are several future directions for research on CDAA. One area of research is the development of CDAA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of CDAA and its effects on various cellular processes. Additionally, research can be done to improve the water solubility of CDAA and to develop more efficient synthesis methods. Finally, CDAA can be used as a tool to study the structure-activity relationship of spirocyclic compounds and their potential therapeutic applications.
Conclusion:
In conclusion, CDAA is a synthetic compound that has shown potential in various fields of research. It has anti-inflammatory, anti-tumor, and neuroprotective properties, among others. CDAA is synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with 1,8-diaminooctane in the presence of a coupling agent such as EDC and NHS. Although CDAA has some limitations, it is a valuable research tool with many potential applications. Further research is needed to fully understand the mechanism of action of CDAA and to develop CDAA-based drugs for the treatment of various diseases.
合成方法
The synthesis of CDAA involves the reaction of 5-chloro-2-methoxybenzoic acid with 1,8-diaminooctane in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) under reflux conditions, and the resulting product is purified by column chromatography.
科学研究应用
CDAA has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CDAA has also been studied for its effects on the central nervous system, with potential applications in treating neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-21-14-3-2-12(17)8-13(14)15(20)19-5-7-23-16(10-19)9-18-4-6-22-11-16/h2-3,8,18H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYVWIUZWIZEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCOC3(C2)CNCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5436455.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5436465.png)
![ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5436471.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5436474.png)
![methyl 3-{2-[1-(5-chloro-2-thienyl)ethylidene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5436486.png)

![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5436507.png)
![1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5436511.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5436521.png)
![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5436527.png)
![5-{1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5436532.png)
![4-methyl-5-(2-{2-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-1,3-thiazole](/img/structure/B5436540.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5436546.png)
![ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate](/img/structure/B5436548.png)